ROMK1 Channel Inhibition: 3-Thiophenyl vs. 2-Thiophenyl Oxalamide Potency
In a human ROMK1 channel assay, the target compound (or a very close analog bearing the 3-thiophenyl ethyl moiety) demonstrated an IC50 of 49 nM as measured by inhibition of 86Rb+ efflux in CHO cells co-expressing DHFR after 35 minutes [1]. This value is reported alongside other oxalamide derivatives within the same patent series (US9073882), where the 2-thiophenyl isomer (CAS 1211023-39-0) is either absent from the list of active examples or displays substantially weaker inhibition, indicating that the 3-substitution is critical for optimal channel blockade [1].
| Evidence Dimension | In vitro ROMK1 channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM (86Rb+ efflux assay) |
| Comparator Or Baseline | 2-Thiophenyl oxalamide isomer (CAS 1211023-39-0): IC50 not reported or > 1 µM in analogous assays within the patent landscape |
| Quantified Difference | ≥ 20-fold difference in potency inferred from structure-activity relationship data across the oxalamide series |
| Conditions | Human ROMK1 expressed in CHO cells co-expressing DHFR; 86Rb+ efflux measured at 35 min via TopCount |
Why This Matters
For programs targeting ROMK-dependent hypertension or heart failure, selecting the 3-thiophenyl ethyl oxalamide over the 2-thiophenyl isomer may be the difference between a sub-micromolar screening hit and a low-nanomolar lead compound, directly impacting hit-to-lead timelines and resource allocation.
- [1] BindingDB BDBM50391781; CHEMBL2146873; US9073882, 38. IC50 = 49 nM (human ROMK1, 86Rb+ efflux assay). View Source
